Methylliberine

Catalog No.
S1495542
CAS No.
51168-26-4
M.F
C9H12N4O3
M. Wt
224.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylliberine

CAS Number

51168-26-4

Product Name

Methylliberine

IUPAC Name

2-methoxy-1,7,9-trimethylpurine-6,8-dione

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

InChI

InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3

InChI Key

ZVQXCXPGLSBNCX-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-Methylliberine; 1,2,7,9-Tetramethyluric Acid; 2-Methoxy-1,7,9-trimethylpurine-6,8(1H,9H)-dione; O2,1,2,7,9-Tetramethyluric Acid

Canonical SMILES

CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C

Methylliberine is an isolate of coffee beans, tea, cola nuts, guarana, cocoa, and yerba mate. Its molecular structure is similar to theacrine.

Methylliberine (CAS 51168-26-4) is a purine alkaloid found in certain Coffea species, structurally related to the common methylxanthine, caffeine. It is investigated for its neuro-energetic and cognitive effects, which are believed to be mediated through the modulation of adenosinergic and dopaminergic pathways. Unlike traditional methylxanthines, methylliberine exhibits a distinct pharmacokinetic profile, characterized by rapid absorption and a short half-life, making it a point of interest for formulation scientists seeking targeted and transient effects without the longer-lasting stimulation associated with caffeine.

Direct substitution of methylliberine for caffeine or other methylxanthines in formulation is unfeasible due to critical differences in pharmacokinetics and physiological impact. Methylliberine possesses a much shorter elimination half-life (approx. 1.15–1.5 hours) compared to caffeine's 4–5 hours, leading to a fundamentally different duration of action. Furthermore, human studies indicate that methylliberine does not significantly impact key cardiovascular parameters like heart rate or blood pressure at effective doses, a primary differentiating factor from caffeine, which commonly elevates these measures. This distinct safety and pharmacokinetic profile means that methylliberine serves different formulation goals where a rapid onset, short duration, and minimized cardiovascular load are required, making it a non-interchangeable, specialized compound.

Pharmacokinetic Profile: Rapid Elimination for Controlled, Short-Duration Applications

In human pharmacokinetic studies, methylliberine demonstrates a significantly shorter half-life than caffeine. The elimination half-life (t1/2) for methylliberine is approximately 1.15-1.5 hours, a stark contrast to caffeine's half-life of around 4-5 hours. This rapid clearance profile is a key differentiator for applications requiring fast-acting but non-lingering effects.

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data1.15 - 1.5 hours
Comparator Or BaselineCaffeine: ~4-5 hours
Quantified DifferenceApproximately 3-4 times shorter half-life than caffeine
ConditionsOral administration in healthy human subjects.

This enables the development of products with a controlled, rapid-offset effect, avoiding the prolonged stimulation and potential sleep disruption associated with caffeine.

Cardiovascular Safety: No Significant Impact on Blood Pressure Compared to Caffeine

In a double-blind, randomized, placebo-controlled trial, a high 300 mg dose of caffeine resulted in significant increases in both systolic (SBP) and diastolic blood pressure (DBP) compared to placebo. In contrast, a combination product containing 100 mg of methylliberine (with 150 mg caffeine and 50 mg theacrine) showed an increase in SBP but, critically, did not significantly increase DBP compared to placebo. Other human safety studies have repeatedly found that methylliberine alone does not negatively affect heart rate or blood pressure.

Evidence DimensionChange in Diastolic Blood Pressure (DBP)
Target Compound DataCombination with 100mg methylliberine: No significant increase vs. placebo (p=0.947)
Comparator Or Baseline300mg Caffeine: Significant increase vs. placebo (p=0.025, d=0.74)
Quantified DifferenceCaffeine alone significantly increased DBP while the methylliberine-containing blend did not.
ConditionsDouble-blind, randomized, placebo-controlled trial in 48 tactical personnel.

For formulators creating products for health-conscious consumers or for use during physical activity, methylliberine offers a neuro-energetic effect without the cardiovascular burden associated with effective doses of caffeine.

Formulation Synergy: Unidirectional Modulation of Caffeine Pharmacokinetics

When co-administered with caffeine in humans, methylliberine significantly alters caffeine's pharmacokinetics. It decreased caffeine's oral clearance by more than half (from 41.9 L/hr to 17.1 L/hr) and more than doubled its half-life (from 7.2 hrs to 15.0 hrs). This interaction is unidirectional; caffeine did not significantly alter the pharmacokinetics of methylliberine. This effect is likely due to the inhibition of the CYP1A2 enzyme, responsible for caffeine metabolism.

Evidence DimensionCaffeine Half-Life (t1/2) and Oral Clearance (CL/F)
Target Compound DataWith Methylliberine: t1/2 = 15.0 ± 5.8 hrs; CL/F = 17.1 ± 7.80 L/hr
Comparator Or BaselineCaffeine Alone: t1/2 = 7.2 ± 5.6 hrs; CL/F = 41.9 ± 19.5 L/hr
Quantified Difference~108% increase in caffeine half-life; ~59% decrease in caffeine oral clearance
ConditionsRandomized, double-blind, crossover study in healthy humans; 100 mg methylliberine co-administered with 150 mg caffeine.

This provides a tool for formulators to precisely control and extend the pharmacokinetic profile of lower doses of caffeine, potentially reducing the total amount of caffeine needed while achieving a sustained effect.

Formulations for Fast-Onset, Short-Duration Mental Acuity

The rapid absorption and short half-life of approximately 1.5 hours make methylliberine a prime candidate for applications where a quick, transient boost in focus and energy is desired without impacting sleep or causing lingering jitters. This is ideal for tasks requiring short-term concentration, such as studying, competitive gaming, or pre-meeting preparation.

Cardio-Friendly Energy and Pre-Workout Supplements

Given the clinical evidence that methylliberine does not significantly elevate heart rate or blood pressure, it is a suitable replacement or adjunct for caffeine in formulations targeting consumers sensitive to cardiovascular stimulants. This allows for the creation of pre-workout or energy products with a more favorable safety profile.

Caffeine Synergist and Modulator in Advanced Nootropic Stacks

Methylliberine's ability to more than double the half-life of co-administered caffeine allows formulators to create sophisticated 'time-release' effects using less total caffeine. This enables products that can provide a sustained feeling of alertness while mitigating the side effects associated with high single doses of caffeine.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

224.09094026 Da

Monoisotopic Mass

224.09094026 Da

Boiling Point

283.5±50.0 °C(Predicted)

Heavy Atom Count

16

Density

1.44±0.1 g/cm3(Predicted)

Melting Point

186-197 °C

UNII

RY9AJC5PA7

Wikipedia

Methylliberine

Dates

Last modified: 04-14-2024

Explore Compound Types